molecular formula C16H16N6O3 B2706334 N-(2-methoxybenzyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine CAS No. 1001607-65-3

N-(2-methoxybenzyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine

Cat. No. B2706334
CAS RN: 1001607-65-3
M. Wt: 340.343
InChI Key: CESBMQHIZWSFDE-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is known to possess several biochemical and physiological effects that could be useful in the development of new drugs.

Scientific Research Applications

Synthesis and Characterization

  • The compound has been synthesized as part of a study on pyrazole derivatives, characterized by X-Ray crystallography and bioactivity assays, indicating potential antitumor, antifungal, and antibacterial properties. The synthesis involves the reaction of hydroxymethyl pyrazole derivatives with primary amines, yielding a series of armed pyrazoles with distinctive crystallographic features and theoretical physical and chemical properties calculations supporting the biological activity against breast cancer and microbes (Titi et al., 2020).

Biological Activities

  • Antifungal effects of related pyrimidine derivatives have been documented, showing activity against types of fungi like Aspergillus terreus and Aspergillus niger. The study highlights the potential development of these compounds into useful antifungal agents (Jafar et al., 2017).
  • Another research on pyrazole and pyrazolo[1,5-a]pyrimidine derivatives synthesized from N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides has shown cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting a therapeutic potential in cancer treatment (Hassan et al., 2014).

Chemical Properties and Synthesis

  • Research focusing on the concise synthesis of highly substituted pyrimidines, including the target compound, emphasizes the significance of Schiff base-type intermediates and oxidative ring closure techniques. This approach offers insights into the electronic polarization within the substituted pyrimidine system and its implications for chemical synthesis and biological activities (Cobo et al., 2018).

Potential Therapeutic Applications

  • Studies on the synthesis of pyrimidine linked pyrazole heterocyclics through microwave irradiative cyclocondensation have explored their insecticidal and antibacterial potential. These findings contribute to the understanding of structure-activity relationships and the development of novel agents with specific biological effects (Deohate & Palaspagar, 2020).

Advanced Synthesis Techniques

  • A novel solid-phase synthetic method has been developed for the production of a compound library based on the biologically active 1-aryl-1H-pyrazolo[3,4-d]pyrimidine scaffold. This method highlights the efficiency and versatility of solid-phase synthesis in generating libraries of compounds with potential biological activities (Heo & Jeon, 2017).

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O3/c1-11-7-15(17-8-12-5-3-4-6-14(12)25-2)20-16(19-11)21-10-13(9-18-21)22(23)24/h3-7,9-10H,8H2,1-2H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESBMQHIZWSFDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])NCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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